4-Bromo-2-chloro-6-fluorobenzonitrile
Overview
Description
4-Bromo-2-chloro-6-fluorobenzonitrile is a white to light yellow crystal powder . It is used as an OLED intermediate, pharmaceutical, electronic, and chemical intermediate . It is also used in the synthesis of heterocycles and liquid crystals .
Synthesis Analysis
This compound is prepared by a two-step reaction of reacting 4-bromo-2-chlorobenzaldehyde and sodium cyanide in an aqueous solution . Another common method involves the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as the NIST Chemistry WebBook , ChemSpider , and PubChem .Chemical Reactions Analysis
This compound is used in the preparation of heterocycles and liquid crystals . It can also be used in the preparation of 3-fluoro-4′-formylbiphenyl-4-carbonitrile and (S)-6-{5-[2-amino-3-(1H-indol-3-yl)-propoxy]-pyridin-3-yl}-1H-indazol-3-ylamine .Physical and Chemical Properties Analysis
This compound is a solid compound . More detailed physical and chemical properties can be found in databases such as ChemicalBook and PubChem .Scientific Research Applications
Synthesis and Chemical Transformations
Halodeboronation of Aryl Boronic Acids : A study by Szumigala et al. (2004) in The Journal of Organic Chemistry explored the synthesis of related compounds like 2-bromo-3-fluorobenzonitrile through the bromodeboronation of aryl boronic acids. This process demonstrated the transformation of aryl boronic acids into aryl bromides and chlorides, showing the potential application of 4-bromo-2-chloro-6-fluorobenzonitrile in similar chemical synthesis methods (Szumigala et al., 2004).
Halogen-Exchange Fluorination : Research by Suzuki and Kimura (1991) in the Journal of Fluorine Chemistry described the synthesis of various fluorobenzonitriles, including 3,4-difluorobenzonitrile, through halogen-exchange fluorination. This technique can be applicable for synthesizing this compound by exchanging halogens under controlled conditions (Suzuki & Kimura, 1991).
Crystallography and Molecular Interactions
X-Ray Crystal Structures Analysis : Aldeborgh et al. (2014) in the Journal of Chemical Crystallography conducted a study on small molecule organic compounds, including 3-chloro-2-fluorobenzonitrile. They analyzed various types of intermolecular interactions, such as hydrogen bonding and halogen–halogen interactions. This research highlights the importance of crystallographic studies in understanding the molecular structure and interactions of compounds like this compound (Aldeborgh et al., 2014).
Bending Properties in Halobenzonitrile Crystals : A 2022 study by Veluthaparambath et al. in Acta Crystallographica Section C explored the bending properties of various halobenzonitrile crystals. They analyzed how different halogens impact the flexibility and interactions within the crystal structures. Similar studies can provide insights into the physical properties of this compound crystals (Veluthaparambath et al., 2022).
Nucleophilic Substitution Reactions
- Microwave-Induced Fluorination : Guo et al. (2008) in Applied Radiation and Isotopes studied microwave-induced nucleophilic fluorination on aromatic rings. They examined how halogens affect the substitution reactions, which is relevant for understanding the chemical behavior of this compound in similar conditions (Guo et al., 2008).
Mechanism of Action
Target of Action
It is used as an intermediate in organic synthesis and a ligand in transition metal complexes , suggesting that it may interact with various biochemical targets depending on the specific context of its use.
Mode of Action
4-Bromo-2-chloro-6-fluorobenzonitrile interacts with its targets through nucleophilic aromatic substitution reactions . In both solution and the solid phase, a variety of ketone oxime anions have been treated with 4-substituted-2-fluorobenzonitriles to give the corresponding nucleophilic aromatic substitution aryloxime adducts . These adducts, under aqueous acidic conditions, undergo cyclization to give the corresponding ketones .
Biochemical Pathways
Its role as an intermediate in organic synthesis and a ligand in transition metal complexes suggests that it may be involved in a wide range of biochemical pathways, depending on the specific context of its use .
Pharmacokinetics
Safety data sheets indicate that it has acute toxicity when ingested, inhaled, or comes into contact with skin .
Result of Action
Its use as an intermediate in organic synthesis and a ligand in transition metal complexes suggests that it may have a wide range of effects, depending on the specific context of its use .
Properties
IUPAC Name |
4-bromo-2-chloro-6-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAXVVULCOGFOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693217 | |
Record name | 4-Bromo-2-chloro-6-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218797-72-9 | |
Record name | 4-Bromo-2-chloro-6-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=218797-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-chloro-6-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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